2-Chloro-4,6-difluorophenol

Übersicht

Beschreibung

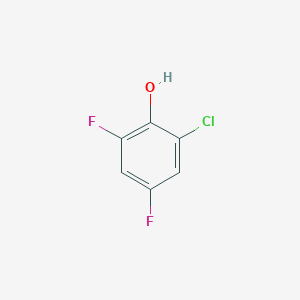

2-Chloro-4,6-difluorophenol is an aromatic compound with the molecular formula C6H3ClF2O. It is characterized by the presence of chlorine and fluorine atoms attached to a phenol ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-difluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting from 2,4-difluoroaniline, a series of reactions including bromination, Sandmeyer reaction, Grignard reaction, and esterification can be employed to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These methods typically use chlorinating and fluorinating agents under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine and fluorine substituents undergo nucleophilic substitution under specific conditions. For example:

-

Arylthiolation : Reacts with aryl sulfoxides (e.g., 2-benzothienyl sulfoxide) via interrupted Pummerer reactions, forming arylthiolated products (e.g., 2-(benzothienyl)thio-4,6-difluorophenol) under trifluoroacetic anhydride (TFAA) activation .

-

Amination : Secondary amines (e.g., piperidine) undergo Michael addition to a dearomatized intermediate, yielding 2-aryl-5-amino-4,6-difluorophenols after rearomatization .

Key Conditions :

-

TFAA as an activating agent.

-

Polar solvents (e.g., dichloromethane) at 0°C to room temperature.

Oxidation

-

Hydroxyl Radical-Mediated Degradation : In FeII/H₂O₂/UV systems, analogous chlorophenols (e.g., 2,4-D) are oxidized to hydroxylated intermediates like 2-chloro-4-hydroxyphenoxyacetic acid . This suggests potential oxidation pathways for 2-chloro-4,6-difluorophenol to form quinones or hydroxylated derivatives.

Reduction

-

Electrochemical Reduction : Cathodic reduction in bioelectrochemical systems leads to dehalogenation and nitro-group reduction, as observed in related compounds (e.g., 2-chloro-4-nitrophenol → 2-chloro-4-aminophenol) .

-

Hydrogenation : Ni-B/SiO₂ catalysts facilitate nitro-to-amine reductions in chloronitrophenols under mild H₂ pressure (0.5–1.0 MPa), suggesting applicability for nitro derivatives of this compound .

Coupling Reactions

-

Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with organoboron reagents forms biaryl products. For example, 2,6-difluorophenol derivatives undergo regioselective arylation at the 4-position .

-

Oxidative Polymerization : In the presence of horseradish peroxidase and H₂O₂, similar difluorophenols form polyaromatic ethers, though this remains underexplored for this compound .

Sigmatropic Dearomatization

2,6-Difluorophenol derivatives undergo -sigmatropic rearrangements upon reaction with aryl sulfoxides, generating reactive cyclohexadienone intermediates. These intermediates participate in:

-

Michael Additions : Nucleophiles (e.g., amines, thiols) attack the cyclohexadienone at the β-position, followed by rearomatization via HF elimination .

-

C–C Bond Formation : Coupling with aryl groups precedes rearomatization, yielding bifunctionalized phenols .

Comparative Reaction Data

Stability and Reactivity Trends

-

Halogen Reactivity : Fluorine’s electronegativity stabilizes the aromatic ring, while chlorine’s lower bond dissociation energy makes it more susceptible to substitution .

-

pH Sensitivity : Degradation rates in oxidative systems depend on hydroxyl radical generation, optimized at neutral to acidic pH .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Intermediates

2-Chloro-4,6-difluorophenol serves as a vital intermediate in the synthesis of diphenyl ether herbicides. These herbicides are widely used for their effectiveness in controlling a broad spectrum of weeds while minimizing environmental impact. Research indicates that derivatives synthesized from this compound exhibit significant herbicidal activity, contributing to stable agricultural production .

Case Study: Synthesis of Diphenyl Ether Herbicides

In a study focused on synthesizing intermediates for diphenyl ether herbicides, this compound was utilized to create compounds that demonstrated enhanced herbicidal properties. The synthesis involved reactions with various substituted phenols, leading to the formation of effective herbicides that are crucial for modern agricultural practices .

Pharmaceutical Applications

Antimicrobial Agents

The compound has been investigated for its potential use in developing antimicrobial agents. Its structure allows for modifications that enhance biological activity against various pathogens. Research has shown promising results in synthesizing derivatives that exhibit potent antimicrobial properties .

Case Study: Development of Antimicrobial Compounds

A recent study explored the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds were tested against bacterial strains, showing significant inhibitory effects. This research underscores the potential of this compound in pharmaceutical applications, particularly in combating resistant bacterial strains .

Chemical Synthesis Applications

Intermediate in Chemical Manufacturing

this compound is primarily used as an intermediate in the production of other chemicals. It plays a crucial role in synthesizing various industrial chemicals and materials, including polymers and specialty chemicals.

Case Study: Synthesis Pathways

An investigation into the synthetic pathways involving this compound revealed its versatility as an intermediate. Researchers have successfully utilized it in multiple reactions to produce high-value chemicals with diverse applications .

Environmental Applications

Water Treatment Agents

Due to its chemical properties, this compound has been studied for its potential application in water treatment processes. Its ability to interact with various contaminants makes it a candidate for developing effective treatment solutions.

Case Study: Water Contaminant Removal

Research has indicated that derivatives of this compound can effectively remove specific pollutants from water sources. Studies demonstrated significant reductions in contaminant levels when using these compounds in treatment processes .

Wirkmechanismus

The mechanism of action of 2-Chloro-4,6-difluorophenol involves its interaction with various molecular targets. The presence of electronegative chlorine and fluorine atoms influences its reactivity and interaction with other molecules. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3,5-difluorophenol

- 2-Chloro-4-fluorophenol

- 3-Chloro-2,6-difluorophenol

Uniqueness

2-Chloro-4,6-difluorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications.

Biologische Aktivität

2-Chloro-4,6-difluorophenol (C₆H₃ClF₂O) is an organohalogen compound characterized by the presence of a chlorine atom and two fluorine atoms on a phenolic ring. Its unique structure contributes to its reactivity and potential biological activities, which have been the subject of various studies. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating effective antibacterial activity. The mechanism of action is believed to involve:

- Disruption of Cell Membranes : The compound may destabilize bacterial cell membranes, leading to cell lysis.

- Inhibition of Metabolic Pathways : It may interfere with essential metabolic processes within bacterial cells.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of cell membrane |

| Staphylococcus aureus | 16 µg/mL | Inhibition of metabolic pathways |

Study 1: Antibacterial Efficacy

In a study conducted by researchers at a prominent microbiology lab, this compound was evaluated for its antibacterial efficacy. The results indicated that the compound effectively inhibited the growth of both E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics.

Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the interactions of this compound with bacterial enzymes. The compound was shown to bind effectively to specific targets involved in bacterial metabolism, suggesting potential for further development as an antibacterial agent.

Potential Therapeutic Applications

Given its antimicrobial properties, this compound holds promise for various therapeutic applications:

- Antibacterial Agent : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antibiotic formulations.

- Antifungal Properties : Preliminary studies suggest potential antifungal activity, warranting further investigation into its use in treating fungal infections.

Eigenschaften

IUPAC Name |

2-chloro-4,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMMYORCXVUELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626773 | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-99-4 | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.